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molecular formula C9H9FO B119759 2'-Fluoropropiophenone CAS No. 446-22-0

2'-Fluoropropiophenone

Cat. No. B119759
M. Wt: 152.16 g/mol
InChI Key: NSNSIFGTEGKZFK-UHFFFAOYSA-N
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Patent
US08748418B2

Procedure details

To a solution of the 1-(2-fluoro-phenyl)-propan-1-one (99 mmol) in concentrated sulfuric acid (80 ml) cooled down to −30° C. was added slowly fuming nitric acid (8 ml) over 20 min and the solution was stirred at −30° C. for 15 min. The mixture was slowly poured into a stirred mixture of 200 ml of water and 400 g ice. The aqueous phase was extracted with ethyl acetate, the organic layer was extracted again with water and aqueous NaHCO3 1M. The organic layer was dried over Na2SO4, evaporated and the residue was purified by chromatography on silica using a mixture of heptane and ethylacetate as eluent to afford the pure nitro intermediate J. MS (ISP): m/z=198.1 [M+H]+.
Quantity
99 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:11])[CH2:9][CH3:10].[N+:12]([O-])([OH:14])=[O:13].O>S(=O)(=O)(O)O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N+:12]([O-:14])=[O:13])=[CH:4][C:3]=1[C:8](=[O:11])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
99 mmol
Type
reactant
Smiles
FC1=C(C=CC=C1)C(CC)=O
Name
Quantity
80 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
ice
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −30° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted again with water and aqueous NaHCO3 1M
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica using
ADDITION
Type
ADDITION
Details
a mixture of heptane and ethylacetate as eluent

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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